molecular formula C12H22N2O6S B5125054 1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid

1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid

Cat. No.: B5125054
M. Wt: 322.38 g/mol
InChI Key: SYJNFIVSEJNOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a cyclopentyl group and a methylsulfonyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

1-cyclopentyl-4-methylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.C2H2O4/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJNFIVSEJNOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1-Cyclopentylpiperazine: This can be achieved by reacting cyclopentylamine with piperazine under appropriate conditions.

    Introduction of the Methylsulfonyl Group: The next step involves the sulfonylation of the piperazine derivative using a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.

    Combination with Oxalic Acid: Finally, the resulting 1-Cyclopentyl-4-methylsulfonylpiperazine is reacted with oxalic acid to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cyclopentyl or methylsulfonyl groups can be replaced by other substituents.

    Hydrolysis: The oxalic acid moiety can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid has found applications in various scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyl and methylsulfonyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The oxalic acid moiety may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid can be compared with other piperazine derivatives and sulfonyl-containing compounds. Similar compounds include:

    1-Cyclopentylpiperazine: Lacks the methylsulfonyl and oxalic acid groups, resulting in different chemical properties and reactivity.

    4-Methylsulfonylpiperazine: Does not have the cyclopentyl group, affecting its biological activity and applications.

    Piperazine-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of the oxalic acid moiety, leading to variations in its chemical behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.